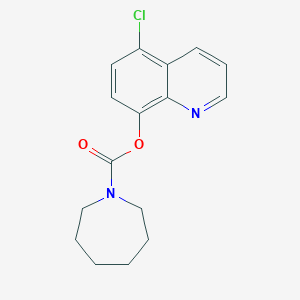

(5-chloroquinolin-8-yl) azepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c17-13-7-8-14(15-12(13)6-5-9-18-15)21-16(20)19-10-3-1-2-4-11-19/h5-9H,1-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAOBSFLSGZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Medicinal Chemistry and Pharmaceutical Sciences

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as effective therapeutic agents. The strategic combination of known pharmacophores into a single molecule is a widely employed strategy to explore new chemical spaces and potentially discover compounds with enhanced or novel biological activities. (5-chloroquinolin-8-yl) azepane-1-carboxylate is a prime example of such a design, integrating a substituted quinoline (B57606) ring with an azepane carboxylate. This molecular design is predicated on the well-documented and diverse biological activities associated with both the quinoline and azepane nuclei. The development of new, less toxic, and highly active analogs containing these scaffolds is a prominent research area in medicinal chemistry. nih.gov

Quinoline derivatives are recognized for a broad spectrum of pharmacological properties, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov Similarly, the azepane scaffold is a key structural motif in a variety of natural products and synthetic bioactive molecules, with applications in treating a range of conditions. researchgate.net The ester linkage in (5-chloroquinolin-8-yl) azepane-1-carboxylate is also of significance, as ester derivatives are often synthesized to modulate the physicochemical properties of a parent molecule, such as its solubility, stability, and bioavailability, which are critical parameters in drug development.

Overview of Structural Scaffolds: Quinoline and Azepane Architectures

The quinoline (B57606) scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This arrangement results in a planar structure with a delocalized π-electron system, which can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules. The quinoline ring is a versatile pharmacophore and is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.govtandfonline.com The electronic properties of the quinoline ring can be readily modulated by the introduction of substituents at various positions, which in turn can influence the compound's biological activity. bohrium.com

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. wikipedia.org Unlike the rigid, planar structure of quinoline, the azepane ring is highly flexible and can adopt multiple low-energy conformations. lifechemicals.com This conformational flexibility can be advantageous for optimizing the binding affinity of a molecule to its biological target. The azepane moiety is found in several natural products and FDA-approved drugs, highlighting its importance in drug design. nih.govlifechemicals.com The nitrogen atom in the azepane ring can act as a hydrogen bond acceptor and provides a point for further chemical modification.

Table 1: Properties of Quinoline and Azepane Scaffolds

| Property | Quinoline | Azepane |

| Structure | Bicyclic aromatic heterocycle | Monocyclic saturated heterocycle |

| Formula | C₉H₇N | C₆H₁₃N |

| Planarity | Planar | Non-planar, flexible |

| Key Features | Delocalized π-system, can act as a hydrogen bond acceptor | Conformational flexibility, nitrogen atom as a hydrogen bond acceptor |

| Significance | "Privileged scaffold" in medicinal chemistry, present in numerous drugs. nih.govtandfonline.com | Important structural motif in natural products and pharmaceuticals. researchgate.net |

Mechanistic Investigations of 5 Chloroquinolin 8 Yl Azepane 1 Carboxylate and Its Analogues

In Vitro Biochemical and Cellular Assays

Detailed in vitro studies are crucial for elucidating the biochemical and cellular effects of a compound. Such assays would typically form the foundation of understanding its mechanism of action.

Enzyme Binding and Inhibition Studies

No specific data is available in the scientific literature regarding the enzyme binding profile or inhibitory activity of (5-chloroquinolin-8-yl) azepane-1-carboxylate. While research exists on the enzyme inhibition of other quinoline (B57606) derivatives, such as chloroquine's selective inhibition of CYP2D6, these findings cannot be directly extrapolated to the target compound. nih.govnih.gov

Receptor Ligand Binding and Modulation Assays

There is no published research on the interaction of (5-chloroquinolin-8-yl) azepane-1-carboxylate with any specific receptors. Investigations into the receptor binding and modulation are essential to understand its potential pharmacological effects.

Cellular Interaction Studies (e.g., DNA binding, cell division modulation)

Specific studies on the cellular interactions of (5-chloroquinolin-8-yl) azepane-1-carboxylate, including its potential to bind to DNA or modulate cell division, have not been reported in the available literature.

Analysis of Cellular Pathways and Signaling Mechanisms

The effects of (5-chloroquinolin-8-yl) azepane-1-carboxylate on cellular pathways and signaling mechanisms remain uninvestigated. Elucidating these interactions would be a critical step in characterizing its molecular pharmacology.

In Vitro Cytotoxicity in Research Models (e.g., specific cell lines)

There is no available data on the in vitro cytotoxicity of (5-chloroquinolin-8-yl) azepane-1-carboxylate in any specific cell lines. Cytotoxicity assays are fundamental for assessing the potential therapeutic window and off-target effects of a compound.

Preclinical In Vivo Mechanistic Pharmacokinetic Studies (Non-Human)

Preclinical in vivo studies in non-human models are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. No such pharmacokinetic data has been published for (5-chloroquinolin-8-yl) azepane-1-carboxylate.

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

The pharmacokinetic profile of a therapeutic candidate is a critical determinant of its clinical efficacy and safety. For (5-chloroquinolin-8-yl) azepane-1-carboxylate, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, largely inferred from studies on structurally related quinoline derivatives, provides insight into its expected behavior in vivo.

Distribution: Following absorption, the compound is expected to distribute throughout the body. A key factor in the distribution of many drugs is their ability to bind to plasma proteins, such as serum albumin. nih.gov Analogous compounds, specifically derivatives of 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), a potential metabolite, have been shown to interact with bovine serum albumin (BSA). nih.gov This interaction is primarily driven by hydrophobic forces, with the quinoline scaffold binding to specific sites on the albumin molecule. nih.gov Such binding can affect the compound's volume of distribution and the concentration of free, active drug available to engage with its target.

Metabolism: The metabolic fate of (5-chloroquinolin-8-yl) azepane-1-carboxylate is predicted to be dominated by the hydrolysis of its ester linkage. In vitro studies on other quinolin-8-yl esters have demonstrated that this ester group is highly susceptible to rapid cleavage by carboxylesterases, particularly the hCES1 isoform. uni-saarland.de This metabolic step is considered a primary and crucial part of the compound's biotransformation. uni-saarland.de

The hydrolysis would yield two main metabolites: 5-chloro-8-hydroxyquinoline and azepane-1-carboxylic acid. Following this initial cleavage, the 5-chloro-8-hydroxyquinoline moiety would likely undergo further Phase I and Phase II metabolic reactions. Phase I metabolism may involve hydroxylation of the quinoline ring system. uni-saarland.de Subsequently, Phase II metabolism would likely involve glucuronidation or sulfation of the hydroxyl groups, producing more water-soluble conjugates for excretion. uni-saarland.de

Table 1: Predicted Metabolic Pathways for (5-chloroquinolin-8-yl) azepane-1-carboxylate

| Phase | Reaction Type | Parent/Metabolite | Resulting Metabolite(s) | Enzyme Family |

|---|---|---|---|---|

| Phase I | Ester Hydrolysis | (5-chloroquinolin-8-yl) azepane-1-carboxylate | 5-chloro-8-hydroxyquinoline; Azepane-1-carboxylic acid | Carboxylesterases (e.g., hCES1) |

| Phase I | Hydroxylation | 5-chloro-8-hydroxyquinoline | Dihydroxy-5-chloroquinoline | Cytochrome P450 |

| Phase II | Glucuronidation | 5-chloro-8-hydroxyquinoline; Dihydroxy-5-chloroquinoline | Glucuronide conjugates | UGTs |

Excretion: The metabolites of (5-chloroquinolin-8-yl) azepane-1-carboxylate, particularly the water-soluble glucuronide and sulfate (B86663) conjugates, are expected to be eliminated from the body primarily through renal and/or biliary routes. The exact excretion pathway would depend on the molecular weight and polarity of the final metabolites.

Investigation of Biodistribution and Target Engagement

Biodistribution: The biodistribution of (5-chloroquinolin-8-yl) azepane-1-carboxylate and its metabolites will be dictated by their physicochemical characteristics, such as lipophilicity and affinity for transporters and tissues. Quinoline-based compounds are known to distribute into various tissues, a characteristic that underlies their broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net The ability of the compound to cross cellular membranes will determine its access to intracellular targets.

Target Engagement: The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets. researchgate.netnih.gov Analogues of (5-chloroquinolin-8-yl) azepane-1-carboxylate have been investigated as inhibitors of several key signaling proteins, particularly protein kinases involved in cell proliferation and survival pathways. nih.govnih.gov

Molecular docking simulations and in vitro kinase assays on similar quinoline derivatives have revealed specific interactions with the ATP-binding pocket of kinases such as c-Met, PI3K, and mTOR. nih.gov These interactions often involve hydrogen bonding with the quinoline nitrogen and π-π stacking between the quinoline ring and aromatic amino acid residues in the active site, such as tyrosine. nih.gov The specific substituents on the quinoline ring are crucial for determining potency and selectivity. For example, the presence of electron-withdrawing groups like chlorine has been shown to be favorable for the activity of some quinoline-based kinase inhibitors. nih.gov

Given this background, (5-chloroquinolin-8-yl) azepane-1-carboxylate may engage with one or more protein kinases or other enzymes. Target engagement can be quantified through various cellular and biochemical assays, including measuring the inhibition of kinase activity or assessing the modulation of downstream signaling pathways in response to compound treatment.

Table 2: Potential Molecular Targets for Quinoline-Based Compounds and Reported Activities

| Target Class | Specific Target Example | Type of Inhibition | Reported IC₅₀ Values for Analogues | Reference |

|---|---|---|---|---|

| Protein Kinase | c-Met | ATP-competitive | 9.3 nM - 64 nM | nih.gov |

| Protein Kinase | PI3K | ATP-competitive | 0.72 µM | nih.gov |

| Protein Kinase | mTOR | ATP-competitive | 2.62 µM | nih.gov |

| Protein Kinase | VEGFR-2 | ATP-competitive | 73.41 nM | nih.gov |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of a molecule. While specific DFT studies for (5-chloroquinolin-8-yl) azepane-1-carboxylate are not extensively published, the methodology applied to closely related 5-chloroquinoline (B16772) derivatives provides a clear framework for how such an analysis would proceed.

DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry of the compound. This process determines the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles. For similar structures, calculated geometric parameters have shown excellent agreement with experimental data obtained from X-ray crystallography.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a series of related (E)-1-(5-chloroquinolin-8-yl)prop-2-en-1-one derivatives, the HOMO-LUMO energy gap was calculated to be around 3.45 eV, indicating that charge transfer occurs within the molecule. Similar calculations for (5-chloroquinolin-8-yl) azepane-1-carboxylate would reveal its electronic characteristics and potential for charge-transfer interactions.

These quantum mechanical computations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Electron-donating capacity |

| LUMO Energy | ~ -2.7 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ~ 3.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.0 - 4.5 D | Molecular polarity and solubility |

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the binding mode of a small molecule ligand, such as (5-chloroquinolin-8-yl) azepane-1-carboxylate, to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of the atoms and molecules in the complex over time. MD simulations provide a more dynamic and realistic view of the ligand-protein interaction, assessing the stability of the docked pose and calculating binding free energies. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

While specific docking studies on (5-chloroquinolin-8-yl) azepane-1-carboxylate are not detailed in the provided search results, the general approach would involve:

Target Identification: Selecting a protein target of interest (e.g., a specific kinase, receptor, or enzyme).

Preparation: Obtaining the 3D structures of both the protein (often from the Protein Data Bank) and the ligand, which would be energy-minimized using methods like DFT.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the protein's active site.

Analysis: Evaluating the resulting poses based on scoring functions and identifying key amino acid residues involved in the interaction.

This analysis would yield a binding affinity score (e.g., in kcal/mol) and a detailed 3D model of the interaction, guiding further drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and gain insights into the molecular features that are crucial for their mechanism of action.

To build a QSAR model for a series of analogues of (5-chloroquinolin-8-yl) azepane-1-carboxylate, the following steps would be taken:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its reliability.

The resulting QSAR model could identify, for instance, that the presence of the chloro group at the 5-position of the quinoline (B57606) ring is critical for activity, or that the size and flexibility of the azepane ring influence binding affinity. This provides mechanistic insights and a rational basis for designing more potent compounds.

Future Directions and Advanced Research Avenues

Exploration of Novel Synthetic Pathways for Analog Generation

The generation of analogs of (5-chloroquinolin-8-yl) azepane-1-carboxylate is crucial for establishing robust structure-activity relationships (SAR) and optimizing its pharmacological profile. Future research will likely focus on developing more efficient and versatile synthetic strategies to access a diverse range of derivatives.

Key areas of exploration include:

Innovative Azepane Scaffolds: While the azepane ring is a known pharmacophore, exploring novel synthetic routes to functionalized azepanes is a significant area of interest. rwth-aachen.denih.govlifechemicals.com Methodologies such as dearomative ring-expansion of nitroarenes and stereoselective syntheses of heavily hydroxylated azepane iminosugars offer pathways to complex and diverse azepane cores. rwth-aachen.denih.govacs.org These advanced methods could be adapted to create novel analogs of the parent compound with unique three-dimensional structures.

Functionalization of the Quinoline (B57606) Moiety: The quinoline ring presents multiple sites for modification. Recent progress in C-H bond functionalization of quinolines provides a powerful tool for introducing a variety of substituents at different positions. rsc.orgrsc.org Metal-free synthesis approaches are also gaining traction, offering more environmentally friendly routes to functionalized quinolines. acs.orgnih.gov These strategies can be employed to systematically modify the quinoline core of (5-chloroquinolin-8-yl) azepane-1-carboxylate to probe its interaction with biological targets.

Combinatorial Biosynthesis: An emerging strategy involves the use of biotechnological systems to produce bioactive compounds and their analogs. nih.gov By transferring biosynthetic genes into suitable hosts, it may be possible to generate novel derivatives of the parent compound with complex and modified structures. nih.gov

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Description | Potential Application to (5-chloroquinolin-8-yl) azepane-1-carboxylate |

| Dearomative Ring-Expansion | Conversion of simple nitroarenes into complex azepanes. rwth-aachen.de | Generation of novel azepane ring systems for analog synthesis. |

| Stereoselective Synthesis | Osmium-catalyzed tethered aminohydroxylation to create highly functionalized azepanes. nih.govacs.org | Introduction of specific stereochemistry into the azepane moiety to investigate chiral recognition by biological targets. |

| C-H Bond Functionalization | Direct introduction of functional groups onto the quinoline ring. rsc.orgrsc.org | Systematic modification of the quinoline core to enhance potency and selectivity. |

| Metal-Free Synthesis | Environmentally friendly methods for creating functionalized quinolines. acs.orgnih.gov | Greener and more efficient synthesis of quinoline-based analogs. |

Advanced Spectroscopic and Structural Characterization Methods (e.g., X-ray Crystallography of Co-crystals)

A detailed understanding of the three-dimensional structure of (5-chloroquinolin-8-yl) azepane-1-carboxylate and its interactions with biological targets is paramount for rational drug design. Advanced analytical techniques will play a pivotal role in this endeavor.

X-ray Crystallography: This technique remains a cornerstone of drug discovery, providing atomic-level insights into molecular structures. nih.govcreative-biostructure.comox.ac.uk Obtaining high-resolution crystal structures of the parent compound and its analogs will be crucial. Furthermore, the integration of artificial intelligence (AI) is accelerating the analysis of complex crystallographic data. tandfonline.com

Co-crystallization: A particularly promising avenue is the formation of co-crystals, where the active compound is crystallized with a benign co-former. researchgate.netnih.gov For quinoline derivatives, co-crystallization can be influenced by hydrogen bonding and π-stacking interactions. scribd.com Studying the co-crystal structures of (5-chloroquinolin-8-yl) azepane-1-carboxylate with relevant biological macromolecules can reveal key binding interactions and guide the design of more potent and selective inhibitors. acs.orgacs.org

The table below highlights the importance of these advanced characterization methods:

| Method | Application | Significance for (5-chloroquinolin-8-yl) azepane-1-carboxylate |

| X-ray Crystallography | Determination of the three-dimensional atomic structure. nih.govcreative-biostructure.com | Provides a precise structural model for understanding its chemical properties and for computational modeling. |

| Co-crystallography | Elucidation of intermolecular interactions with co-formers, including biological targets. researchgate.netnih.gov | Reveals the specific binding modes and key interactions that can be exploited for the design of improved analogs. |

Application of Chemoinformatics and Big Data for Derivative Discovery

The fields of chemoinformatics and big data analytics are revolutionizing the drug discovery process. nih.gov These computational tools can be leveraged to accelerate the discovery and optimization of derivatives of (5-chloroquinolin-8-yl) azepane-1-carboxylate.

Virtual Screening and Library Design: Chemoinformatics tools can be used to design and screen vast virtual libraries of potential analogs. nih.govmdpi.com By predicting properties such as binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, researchers can prioritize the synthesis of the most promising compounds. danaher.com

Big Data Analytics: The pharmaceutical industry generates massive datasets from clinical trials, genomic studies, and electronic health records. binariks.com Big data analytics can be used to identify novel drug targets, predict drug effectiveness, and personalize treatments. incitehealth.comrws.com By analyzing these large datasets, researchers may uncover new therapeutic applications for (5-chloroquinolin-8-yl) azepane-1-carboxylate and its derivatives.

Lead Optimization: Computational methods are integral to the lead optimization process. nih.govpatsnap.com Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict how structural modifications will affect a compound's biological activity, guiding the synthesis of more potent and selective molecules. patsnap.comfrontiersin.org

Integration of Multidisciplinary Approaches in Compound Evaluation

A comprehensive evaluation of (5-chloroquinolin-8-yl) azepane-1-carboxylate and its analogs requires a collaborative, multidisciplinary approach. nih.goveuropa.eu Integrating expertise from various fields is essential for a thorough understanding of a compound's potential.

Preclinical Evaluation: The preclinical stage involves a battery of in vitro and in vivo tests to assess a compound's efficacy and safety. nih.gov This requires the expertise of pharmacologists, toxicologists, and pathologists to design and interpret these studies. drugdiscoverytrends.com

Mechanism of Action Studies: Understanding how a compound exerts its biological effects is critical. drugdiscoverytrends.com This involves a combination of biochemical assays, cell-based studies, and in vivo models to elucidate the molecular pathways affected by the compound.

Biomarker Identification: Identifying biomarkers that can predict a patient's response to a particular drug is a key aspect of personalized medicine. nih.gov A multidisciplinary team can work to discover and validate such biomarkers for (5-chloroquinolin-8-yl) azepane-1-carboxylate.

By embracing these future directions and advanced research avenues, the scientific community can unlock the full therapeutic potential of (5-chloroquinolin-8-yl) azepane-1-carboxylate and its derivatives.

Conclusion

Summary of Current Research Landscape for (5-chloroquinolin-8-yl) azepane-1-carboxylate

The current body of scientific literature on (5-chloroquinolin-8-yl) azepane-1-carboxylate indicates that the compound is in a nascent stage of investigation. Publicly accessible research primarily characterizes it as a chemical intermediate or a building block for organic synthesis rather than a comprehensively studied pharmacological agent. Its constituent parts, the 5-chloroquinoline (B16772) and azepane moieties, are individually recognized for their roles in medicinal chemistry.

The 8-hydroxyquinoline (B1678124) scaffold, a close analogue to the quinoline (B57606) part of the title compound, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. mdpi.comresearchgate.net For instance, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, even against multidrug-resistant isolates. nih.govnih.gov This suggests that the inclusion of the 5-chloroquinoline group could be a strategic choice for imparting bioactivity.

Similarly, the azepane ring is a significant structural motif found in numerous bioactive molecules and approved drugs. researchgate.net Azepane-based compounds have been developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's agents. bohrium.com The flexible conformational structure of the azepane ring is often crucial for its biological activity, and the ability to introduce specific substituents is important for effective drug design. lifechemicals.com The synthesis of substituted azepane-2-carboxylate derivatives has been pursued to facilitate drug discovery projects. nih.gov

However, dedicated research into the combined entity, (5-chloroquinolin-8-yl) azepane-1-carboxylate, is not widely documented. Its presence is noted in chemical supplier catalogs and compound libraries, suggesting its availability for high-throughput screening and synthetic chemistry programs. The research landscape is therefore defined by the potential inferred from its structural components rather than by direct empirical evidence from studies on the compound itself.

Identification of Knowledge Gaps and Untapped Research Potential

The primary knowledge gap concerning (5-chloroquinolin-8-yl) azepane-1-carboxylate is the near-complete absence of published data on its specific biological activities. While the parent scaffolds are well-researched, the unique pharmacological profile resulting from their combination remains unexplored. This represents a significant area of untapped research potential.

Key unanswered questions and potential research avenues include:

Pharmacological Screening: There is a clear need for broad-based pharmacological screening to determine if the compound exhibits any significant biological effects. Based on its structural motifs, initial investigations could logically focus on antimicrobial, antifungal, and anticancer activities. mdpi.combohrium.com Neuropharmacological screening may also be warranted, given that some N-benzylated bicyclic azepanes have shown potent inhibition of monoamine transporters. nih.gov

Mechanism of Action: Should any biological activity be identified, subsequent studies would be required to elucidate its mechanism of action. For instance, the quinoline portion might act via metal chelation, a known mechanism for some 8-hydroxyquinoline derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound serves as a viable starting point for SAR studies. Systematic modification of both the 5-chloroquinoline and the azepane rings could lead to the discovery of analogues with enhanced potency and selectivity.

In Vitro and In Vivo Studies: Currently, there is no available data from either in vitro assays (beyond basic characterization) or in vivo animal models. A systematic evaluation, starting with cytotoxicity and progressing to efficacy studies in relevant disease models, is essential to understand its therapeutic potential.

Synthetic Methodology: While the compound is available, detailed reports on optimized and scalable synthetic routes are not prevalent in academic literature, which could be a focus for process chemistry research. nih.gov

In essence, (5-chloroquinolin-8-yl) azepane-1-carboxylate represents a chemically synthesized entity with theoretical potential derived from its well-regarded parent moieties. The transition from a cataloged chemical to a compound of known biological significance requires a comprehensive and systematic research program to fill the existing and substantial knowledge gaps.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-chloroquinolin-8-yl) azepane-1-carboxylate?

Methodological Answer: The compound can be synthesized via esterification of 5-chloro-8-hydroxyquinoline with azepane-1-carbonyl chloride. A reflux system in acetonitrile with pyridine as a catalyst is typical . Key steps include:

- Equimolar mixing of reactants under inert conditions.

- Monitoring reaction completion via TLC or IR spectroscopy (e.g., disappearance of hydroxyl stretch at ~3127 cm⁻¹ and emergence of ester C=O at ~1743 cm⁻¹) .

- Purification by recrystallization from acetonitrile.

Q. Table 1: Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Pyridine |

| Temperature | Reflux (~82°C) |

| Reaction Time | 2–4 hours |

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. Key steps:

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| C–O Bond Length | 1.207 Å |

| Quinoline-Furoyl Torsion | 57.45° |

| R.M.S. Deviation | 0.007 Å |

Q. What safety protocols are essential when handling chlorinated quinoline derivatives?

Methodological Answer:

- Use P95/P100 respirators for particulate control and OV/AG-P99 filters for vapor protection .

- Avoid aqueous drainage systems due to potential environmental persistence .

- Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental spectral data?

Methodological Answer:

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

- Conduct dose-response assays with standardized cell lines (e.g., HEK293 or MCF-7) to eliminate variability .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Re-analyze raw crystallographic data (e.g., via SHELXL refinement) to confirm structural homogeneity .

Q. How can structure-activity relationships (SAR) be optimized for azepane-linked quinolines?

Methodological Answer:

Q. What are the best practices for validating synthetic intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.